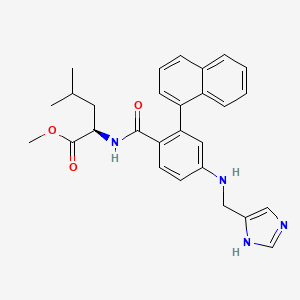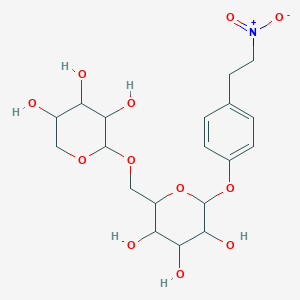
4-(2-Nitroethyl)phenyl primeveroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitroethyl)phenyl primeveroside is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. Phenolic glycosides are known for their diverse biological activities and are found in various plants .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
Types of Reactions
4-(2-Nitroethyl)phenyl primeveroside can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkylated or acylated phenolic compounds .
科学的研究の応用
4-(2-Nitroethyl)phenyl primeveroside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of phenolic glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
作用機序
The mechanism of action of 4-(2-Nitroethyl)phenyl primeveroside involves its interaction with various molecular targets and pathways. The phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the glycosyl moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
Isoliquiritigenin: Another phenolic glycoside with similar antioxidant properties.
Vignatic acid A: A compound with similar glycosylation patterns.
Perseitol: A sugar alcohol with related glycosyl structures.
Uniqueness
4-(2-Nitroethyl)phenyl primeveroside is unique due to its specific nitroethyl substitution on the phenolic ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H27NO12 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
2-[4-(2-nitroethyl)phenoxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2 |
InChIキー |
ZHVLPKFAODFQST-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
melting_point |
125 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
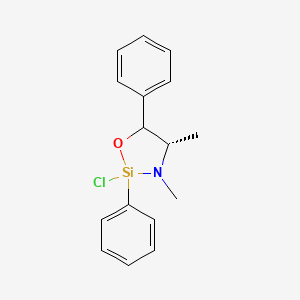
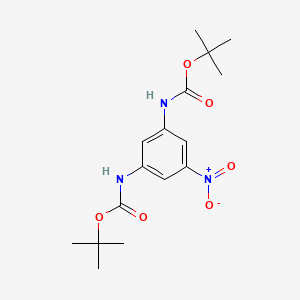
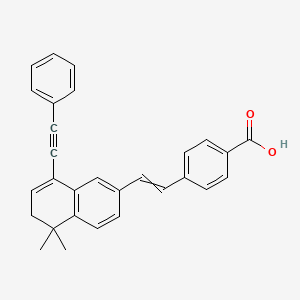
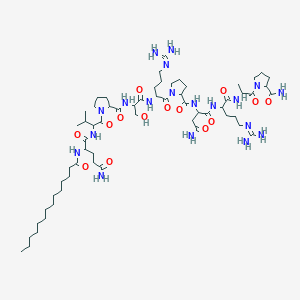
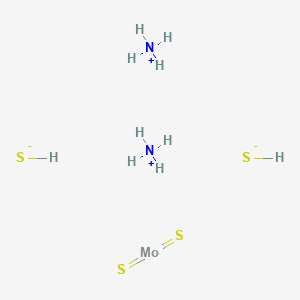
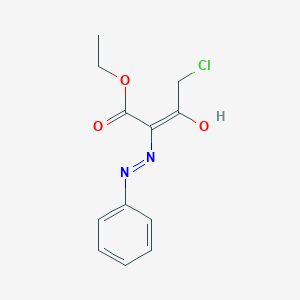
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
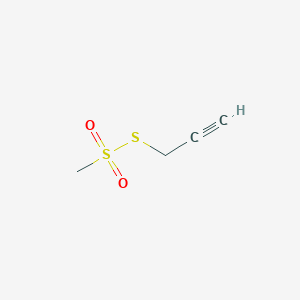

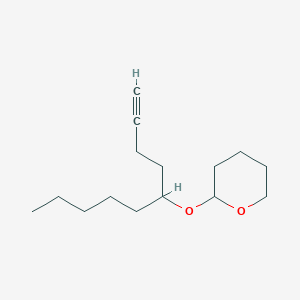
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
